Methyl[2-(4-nitrophenyl)ethyl]carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl N-[2-(4-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)11-7-6-8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
UPQXDESDSJZSEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 2 4 Nitrophenyl Ethyl Carbamate
Hydrolytic Stability and Degradation Kinetics
The stability of the carbamate (B1207046) linkage in Methyl[2-(4-nitrophenyl)ethyl]carbamate is highly dependent on the pH of the aqueous environment. Carbamate esters can undergo hydrolysis through different mechanisms, with the rate of degradation being significantly influenced by the concentration of hydronium or hydroxide (B78521) ions.
The hydrolysis of carbamates can proceed through several pathways, primarily dependent on the pH of the solution. clemson.edu
Acid-Catalyzed Hydrolysis : Under acidic conditions (typically below pH 6), the carbamate carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, for many carbamates, this pathway is not the dominant mechanism. clemson.eduscielo.br The stability of N-monosubstituted carbamates in acidic solutions is generally observed. scite.ai
Neutral Hydrolysis : Around neutral pH, a pH-independent mechanism involving the attack of a water molecule can occur, though it is often slower than acid- or base-catalyzed pathways. clemson.edu
Alkaline (Base-Mediated) Hydrolysis : This is often the most significant degradation pathway for carbamates and typically occurs at pH values above 7 or 8. clemson.edu Two primary mechanisms are prevalent in alkaline conditions for N-substituted carbamates:
BAC2 (Base-catalyzed Acyl-Oxygen cleavage) : This mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent departure of the leaving group (the alcohol moiety) yields the carbamic acid, which then decarboxylates to the corresponding amine. This pathway is common for tertiary carbamates. scielo.brresearchgate.net
E1cB (Unimolecular Elimination from Conjugate Base) : For N-monosubstituted carbamates like this compound, which have a proton on the nitrogen atom, the E1cB mechanism is often favored. rsc.orgresearchgate.net This pathway involves a rapid, reversible deprotonation of the nitrogen atom by a hydroxide ion to form an anionic conjugate base. rsc.orgresearchgate.net This is followed by the rate-limiting step: the elimination of the phenolate (B1203915) leaving group to form a methyl isocyanate intermediate, which is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. researchgate.netresearchgate.net The presence of an electron-withdrawing group on the phenyl ring, such as the nitro group in the target molecule, stabilizes the leaving group and can favor the E1cB pathway. researchgate.net
The Hammett equation is often used to correlate the rate constants of hydrolysis with the electronic properties of substituents on the phenyl ring. For a series of substituted phenyl N-methylcarbamates undergoing alkaline hydrolysis via the E1cB mechanism, a large positive ρ value is typically observed, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups that stabilize the departing phenolate anion. researchgate.net
Below are representative kinetic data for the alkaline hydrolysis of related nitrophenyl carbamate and carbonate esters, illustrating the influence of the nitro group and the reaction conditions.
| Compound | Nucleophile | pH / Conditions | Rate Coefficient (k) |
|---|---|---|---|
| Methyl 4-nitrophenyl carbonate (MNPC) | Piperidine | Aqueous, 25°C | 15.1 M-1s-1 |
| Phenyl N-phenylcarbamate | OH- | pH > 10, 25°C | 0.138 M-1s-1 |
| 4-Nitrophenyl N-phenylcarbamate | OH- | pH > 10, 25°C | 145 M-1s-1 |
| 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | OH- | pH 11.4, 25°C | 0.015 min-1 (kobsd) |
Data are illustrative and sourced from studies on analogous compounds to demonstrate kinetic principles. rsc.orgresearchgate.netacs.org
Nucleophilic Substitution Reactions and Functionalization
The ethyl group connecting the carbamate nitrogen and the phenyl ring is an aliphatic moiety. In principle, the carbon atom adjacent to the phenyl ring (the benzylic position) and the carbon adjacent to the nitrogen could be susceptible to nucleophilic substitution reactions (SN1 or SN2). However, these reactions are generally not favored under typical conditions for this molecule.
The carbon adjacent to the carbamate nitrogen is unlikely to undergo substitution because the nitrogen group is a poor leaving group. For a substitution reaction to occur on the ethyl chain, a good leaving group would need to be present, which is not the case in the parent structure. Functionalization at this position would likely require prior chemical modification of the ethyl group itself.
The 4-nitrophenyl group in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The strong electron-withdrawing nature of the nitro group, positioned para to potential leaving groups, makes the aromatic ring electron-deficient (electrophilic) and stabilizes the key intermediate of the SNAr mechanism. wikipedia.orgchemistrysteps.commsu.edu
The general mechanism for SNAr reactions proceeds via an addition-elimination pathway:
Addition : A nucleophile attacks the carbon atom bearing a leaving group (or in some cases, a hydrogen atom). This attack is favored at positions ortho or para to the nitro group. chemistrysteps.comyoutube.com This step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. wikipedia.org
Elimination : The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. chemistrysteps.com
In the case of this compound, the entire Methyl[2-(ethyl)carbamate] substituent could potentially act as a leaving group if a sufficiently strong nucleophile attacks the ipso-carbon (the carbon attached to the ethyl group). However, a more common scenario in SNAr involves the displacement of a better leaving group, such as a halide, that might be present on the ring in a related analogue. If there were, for example, a halogen at the ortho position to the nitro group, it would be readily displaced by nucleophiles like alkoxides, amines, or thiolates. chemistrysteps.com The nitro group itself is generally not displaced in SNAr reactions.
Reduction and Oxidation Chemistry of Carbamate Functional Groups
The redox chemistry of this compound is dominated by the reactivity of the nitro group, although the carbamate moiety can also undergo certain transformations.
The carbamate functional group is generally stable and resistant to mild oxidizing agents. chem-station.com Its oxidation is not a common synthetic transformation. Reduction of the carbamate group itself is also challenging. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbamates to methylamines, but the reaction can be complex and may lead to multiple products. reddit.com
The most significant redox reaction for this molecule is the reduction of the aromatic nitro group. This is a well-established and versatile transformation in organic chemistry that can yield several different products depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to an Amine : This is the most common transformation. A wide variety of reagents can achieve the complete reduction of the nitro group to a primary amine (an aniline (B41778) derivative). These include:
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.org
Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). wikipedia.orgorganic-chemistry.org
Transfer hydrogenation using reagents like formic acid. organic-chemistry.org
Partial Reduction to a Hydroxylamine (B1172632) : Under milder or more controlled conditions, the nitro group can be partially reduced to a hydroxylamine. Reagents such as zinc dust in aqueous ammonium (B1175870) chloride can be used for this purpose. wikipedia.org 4-Nitrobenzyl carbamates, upon reduction to the corresponding hydroxylamine, can become unstable and fragment, a property utilized in the design of bioreductive drugs. researchgate.net
Reduction to Azo or Azoxy Compounds : In certain alkaline conditions, reducing agents like zinc metal can lead to condensation products such as azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds. wikipedia.org
Selective Reduction of the Nitro Group to Amino Derivatives
The nitro group attached to the phenyl ring is the most reactive site for reduction in this compound. Its conversion to an amino group yields Methyl[2-(4-aminophenyl)ethyl]carbamate, a versatile intermediate for further functionalization. The primary challenge in this transformation is to achieve high selectivity, reducing the nitro group without affecting the structural integrity of the carbamate linkage.
Chemical reducing agents also offer effective pathways. Reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal catalyst, can selectively reduce the nitro group. jsynthchem.com For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to be effective for the reduction of nitroaromatic compounds to their corresponding amines in an ethanol (B145695) solvent at room temperature. jsynthchem.com The selection of the appropriate method depends on the desired scale, functional group tolerance, and available equipment.
| Reducing Agent/System | Typical Catalyst | Solvent | General Conditions | Key Advantages |
|---|---|---|---|---|
| H₂ (Hydrogen Gas) | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate (B1210297) | 1-5 atm H₂, Room Temp. to 50°C | Clean reaction, high yields, environmentally friendly byproducts (H₂O). |
| Sodium Borohydride (NaBH₄) | Ni(PPh₃)₄, NiCl₂ | Ethanol, Methanol | Room Temperature | Milder conditions compared to some metal/acid systems. jsynthchem.com |
| Tin(II) Chloride (SnCl₂) | None | Concentrated HCl, Ethanol | Reflux | Effective for aromatic nitro compounds, well-established method. |
| Iron (Fe) / Acetic Acid | None | Acetic Acid, Water, Ethanol | Reflux | Inexpensive and effective for large-scale synthesis. |
The resulting amino derivative is significantly more nucleophilic than the parent nitro compound, opening up pathways for acylation, alkylation, and diazotization reactions, making it a key building block in the synthesis of more complex molecules.
Redox Transformations of Other Associated Functionalities
While the nitro group is the primary site for reduction, the carbamate functionality itself can undergo redox transformations, although it is generally more stable. The carbamate ester linkage can be susceptible to hydrolysis under strong acidic or basic conditions, which can be considered a form of transformation, though not strictly a redox reaction in the same vein as nitro reduction.
In the context of biological systems or specific chemical environments, enzymatic hydrolysis of the carbamate ester bond is a known transformation pathway for many carbamate-containing compounds, such as pesticides. nih.gov This process typically leads to the formation of the corresponding alcohol, methylamine, and carbon dioxide. nih.gov Oxidative degradation of the carbamate moiety is less common but can occur under harsh conditions, potentially involving the N-methyl group or the ethyl bridge, leading to a variety of degradation products. Dehydrogenase enzymes, for example, can participate in redox reactions involving functionalities associated with carbamate degradation products in microbial pathways. nih.gov
Transesterification Processes in Carbamate Systems
Transesterification involves the exchange of the alcohol portion of an ester. In the case of this compound, this would entail replacing the methyl group with a different alkyl or aryl group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the carbamate. masterorganicchemistry.com For example, treatment with sodium ethoxide in ethanol could potentially convert the methyl carbamate to an ethyl carbamate. The reaction equilibrium is typically driven by using the desired alcohol as the solvent.
Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. masterorganicchemistry.com
It is important to note that while the principles of ester transesterification are applicable, the reactivity of carbamates can differ. The nitrogen atom adjacent to the carbonyl group influences the electronic properties and steric environment of the reaction center. An alternative route to achieving a similar transformation involves the hydrolysis of the carbamate to the corresponding amine, followed by reaction with a different chloroformate or activated carbonate to form the new carbamate.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of this compound is a key strategy for both enhancing its detectability in analytical assays and for utilizing it as a building block in organic synthesis.
For analytical purposes, particularly in trace analysis, it is often necessary to derivatize the target molecule to improve its response to detection methods like UV-Vis spectroscopy, fluorescence, or mass spectrometry (MS).
After the selective reduction of the nitro group to an amine, the resulting Methyl[2-(4-aminophenyl)ethyl]carbamate offers a primary amino group that is an excellent handle for derivatization. This amine can be readily labeled with a variety of reagents. For example, dansyl chloride or fluorescamine (B152294) can be used to introduce a fluorescent tag, allowing for highly sensitive detection in high-performance liquid chromatography (HPLC).
For gas chromatography-mass spectrometry (GC-MS), carbamates can be derivatized to improve their volatility and thermal stability. A common method involves derivatization with reagents like 9-xanthydrol, which reacts with the carbamate N-H group. researchgate.net Another approach is silylation using reagents such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the carbamate nitrogen with a trimethylsilyl (B98337) (TMS) group, enhancing its suitability for GC analysis. nih.gov
| Reagent | Functional Group Targeted | Detection Method | Advantage |
|---|---|---|---|
| Dansyl Chloride | Primary/Secondary Amine | HPLC-Fluorescence | High sensitivity, well-established method. |
| Fluorescamine | Primary Amine | HPLC-Fluorescence | Reacts specifically with primary amines. |
| 9-Xanthydrol | Carbamate N-H | GC-MS | Improves thermal stability and chromatographic behavior. researchgate.net |
| BSTFA (or other silylating agents) | Carbamate N-H | GC-MS | Increases volatility and provides characteristic mass fragments. nih.gov |
The concept of "activated carbamates" revolves around modifying the carbamate to make it an effective acylating agent. In this context, the carbamate group itself is transferred to a nucleophile. The efficiency of this transfer is highly dependent on the nature of the leaving group attached to the carbonyl oxygen.
Aryl carbamates, particularly those with electron-withdrawing substituents on the aromatic ring, function as activated carbamates. The 4-nitrophenyl group in this compound is not directly part of the carbamate ester in a way that would make it a leaving group. However, related structures, such as 4-nitrophenyl carbonates, are widely used as activating agents to synthesize carbamates. nih.govacs.org For instance, 4-nitrophenyl chloroformate reacts with an alcohol to form an activated 4-nitrophenyl carbonate, which then readily reacts with an amine to yield the desired carbamate. nih.gov
Similarly, carbamates can be designed as "activated building blocks" for synthesis. For example, a fast and facile synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives has been developed, where the 4-nitrophenyl carbamate moiety serves as an activated precursor for creating urea-containing compound libraries. nih.govacs.org These reagents act as efficient carbamoylating agents, transferring the carbamate group to various nucleophiles in a controlled manner. The 4-nitrophenolate (B89219) ion is an excellent leaving group, which facilitates the reaction under mild conditions. emerginginvestigators.orgemerginginvestigators.org This principle allows for the strategic use of molecules with a similar structural backbone to this compound in combinatorial chemistry and targeted synthesis.
Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 4 Nitrophenyl Ethyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. For Methyl[2-(4-nitrophenyl)ethyl]carbamate, the spectrum is expected to show distinct signals corresponding to each unique proton group.
The aromatic protons on the 4-nitrophenyl ring typically appear as a complex set of signals due to the strong electron-withdrawing nature of the nitro group. They form an AA'BB' system, which often simplifies to two apparent doublets in the downfield region (δ 7.0-8.5 ppm). The protons ortho to the nitro group are more deshielded and resonate at a higher chemical shift than the protons meta to it.
The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl linker exhibit characteristic coupling. The methylene group adjacent to the aromatic ring (Ar-CH₂) is expected to appear as a triplet, coupled to the neighboring methylene group. Similarly, the methylene group attached to the carbamate (B1207046) nitrogen (-CH₂-N) will also appear as a triplet. The carbamate N-H proton typically resonates as a broad singlet, though it can sometimes show coupling to the adjacent methylene protons. The methyl group (-OCH₃) protons are magnetically equivalent and appear as a sharp singlet, typically in the range of δ 3.6-3.8 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (ortho to -NO₂) | ~8.1-8.3 | d (doublet) | ~8-9 |
| Aromatic H (meta to -NO₂) | ~7.4-7.6 | d (doublet) | ~8-9 |
| Carbamate N-H | ~5.0-6.0 | br s (broad singlet) or t (triplet) | - |
| Methoxy (B1213986) -OCH₃ | ~3.7 | s (singlet) | - |
| Methylene -CH₂-N | ~3.5 | t (triplet) | ~7 |
| Methylene Ar-CH₂- | ~3.0 | t (triplet) | ~7 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as alkyl, aromatic, and carbonyl carbons. libretexts.org In this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.
The carbonyl carbon of the carbamate group is the most deshielded, typically appearing far downfield in the spectrum (δ 155-170 ppm). libretexts.org The aromatic carbons show four distinct signals. The ipso-carbon attached to the nitro group is significantly downfield due to strong deshielding, while the other ipso-carbon (attached to the ethyl group) is also downfield. The two pairs of equivalent aromatic C-H carbons will appear in the typical aromatic region (δ 110-150 ppm). rsc.orglibretexts.org The carbon of the methoxy group (-OCH₃) and the two methylene carbons of the ethyl linker will resonate in the upfield region of the spectrum. chemicalbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbamate C=O | ~156 |
| Aromatic C-NO₂ | ~147 |
| Aromatic C-CH₂ | ~145 |
| Aromatic CH (ortho to -NO₂) | ~130 |
| Aromatic CH (meta to -NO₂) | ~124 |
| Methoxy -OCH₃ | ~52 |
| Methylene -CH₂-N | ~43 |
| Methylene Ar-CH₂- | ~35 |
Note: Predicted values are based on spectral data of analogous compounds and general chemical shift correlations. libretexts.orgrsc.org
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies of Carbamate Linkages
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms. researchgate.net For this compound, this technique can provide specific information about the nitrogen atoms in the carbamate and nitro functional groups. The chemical shift of the carbamate nitrogen is sensitive to factors like hybridization, hydrogen bonding, and conjugation. researchgate.netnd.edu
The ¹⁵N chemical shift for carbamates typically falls within a range of δ 60 to 130 ppm relative to nitromethane. This value reflects the electron density at the nitrogen atom and the nature of the N-C(O) bond. The nitrogen in the nitro group is significantly more deshielded and would appear much further downfield, typically in the range of δ 340 to 360 ppm. ¹⁵N NMR can therefore unambiguously confirm the presence and electronic state of both nitrogen-containing functional groups within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
Key expected vibrational modes include the N-H stretch of the secondary carbamate, which typically appears as a sharp to moderately broad band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is a strong, sharp absorption that is expected in the region of 1690-1720 cm⁻¹. rsc.org The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretching band around 1500-1550 cm⁻¹ and a symmetric stretching band near 1330-1370 cm⁻¹. rsc.org Other significant peaks include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic ring, and C-O and C-N stretching vibrations. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Carbamate (-NH) | 3300 - 3400 | Medium-Strong |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| C=O Stretch | Carbamate (carbonyl) | 1690 - 1720 | Strong |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1550 | Strong |
| N-O Symmetric Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong |
| C-O Stretch | Ester linkage | 1200 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the 4-nitrophenyl group. This group exhibits strong absorption in the UV region due to π → π* electronic transitions within the aromatic ring, which is conjugated with the nitro group. The expected maximum absorbance (λ_max) would likely be in the 260-280 nm range. researchgate.net
This technique is particularly useful for reaction monitoring, especially in reactions involving the cleavage of related compounds like 4-nitrophenyl carbamates. emerginginvestigators.org Under basic conditions, hydrolysis can cleave the carbamate to release the 4-nitrophenolate (B89219) ion, which is a bright yellow species with a strong absorption in the visible region, typically around 400-415 nm. emerginginvestigators.org By monitoring the increase in absorbance at this wavelength, the rate of hydrolysis or deprotection can be quantified, making UV-Vis spectroscopy a valuable tool for kinetic studies. emerginginvestigators.org
Mass Spectrometry (MS) for Molecular Fingerprinting and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₀H₁₂N₂O₄), the molecular weight is 224.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass and thus the molecular formula. In electron ionization (EI) MS, the molecular ion peak [M]⁺ would be expected at m/z = 224.
The fragmentation pattern provides a "molecular fingerprint." Key fragmentation pathways would likely include:
α-cleavage: Cleavage adjacent to the carbamate nitrogen.
McLafferty rearrangement: If applicable, though less common for this structure.
Cleavage of the carbamate bond: Loss of the methoxycarbonyl group or related fragments.
Fragmentation of the ethyl linker: Leading to characteristic ions like the tropylium (B1234903) ion if rearrangement occurs.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Possible Fragment Ion | Formula of Fragment |
| 224 | [M]⁺ (Molecular Ion) | [C₁₀H₁₂N₂O₄]⁺ |
| 165 | [M - CO₂CH₃]⁺ | [C₈H₉N₂O₂]⁺ |
| 150 | [H₂N-CH₂-C₆H₄NO₂]⁺ | [C₈H₁₀N₂O₂]⁺ |
| 136 | [CH₂-C₆H₄NO₂]⁺ | [C₇H₆NO₂]⁺ |
| 120 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ |
| 59 | [CO₂CH₃]⁺ | [CH₃O₂]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, direct analysis might be possible if it is sufficiently thermally stable. However, carbamates can sometimes be prone to thermal degradation in the hot GC injector. In such cases, derivatization is employed to create a more volatile and thermally stable analogue.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a long, thin capillary column. The separation of different components in the sample is achieved based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, often breaking them into characteristic fragments. A mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.
For the analysis of carbamates, methodologies often involve a liquid-liquid extraction to isolate the compounds from their matrix, followed by concentration and injection into the GC-MS system. oiv.intnih.gov The operating conditions, including injector temperature, column type (e.g., Carbowax 20M), and the temperature program, are optimized to achieve good separation and peak shape. oiv.intcvuas.de The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. oiv.int
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Non-Volatile Analytes
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, or thermally unstable compounds, which often includes carbamates and their metabolites. lcms.cznih.gov This technique avoids the high temperatures of a GC inlet, thus preserving the molecule's integrity.
In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). The mobile phase carries the sample through a packed column (the stationary phase). Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. After eluting from the column, the analyte enters the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are effective for ionizing carbamates. lcms.cznih.gov The mass spectrometer then analyzes the ions to provide mass and structural information.
For carbamate analysis, reversed-phase columns (like C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with additives like formic acid to improve ionization. lcms.czshimadzu.com Tandem mass spectrometry (MS/MS) is frequently employed for its high selectivity and sensitivity, allowing for precise quantification and confirmation of the analyte's identity even in complex matrices. nih.govnih.gov
Table 1: Typical LC-MS Parameters for Carbamate Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.0 mm ID x 150 mm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | ESI or APCI, Positive Ion |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Note: This table represents typical starting parameters for the analysis of carbamate compounds; specific values would need to be optimized for this compound.
X-ray Crystallography for Solid-State Structural Elucidation
Crystal System and Space Group Determination
The first step in a crystallographic analysis is to determine the crystal system and space group. This involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The symmetry of the pattern reveals the crystal system (e.g., triclinic, monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the unit cell. For instance, the similar molecule Methyl N-(4-nitrophenyl)carbamate was found to crystallize in the triclinic system with a P-1 space group. researchgate.net This information is fundamental to solving the crystal structure.
Conformational Analysis and Dihedral Angle Assessment
Once the structure is solved, a detailed conformational analysis can be performed. This includes the precise measurement of all bond lengths and angles. A key aspect is the assessment of dihedral (or torsion) angles, which describe the rotation around single bonds and define the molecule's three-dimensional shape. For example, in related nitrophenyl carbamate structures, analysis focuses on the dihedral angles between the plane of the aromatic ring and the planes of the nitro and carbamate functional groups. researchgate.net These angles reveal the extent of twisting in the molecule, which can influence its packing and intermolecular interactions.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
X-ray crystallography provides a definitive map of how molecules are arranged in the solid state, revealing crucial intermolecular interactions. Hydrogen bonds, π-π stacking, and other weak interactions dictate the crystal packing and influence the material's physical properties. In the crystal structures of similar carbamates, intermolecular N-H···O hydrogen bonds are common, often linking molecules into chains or sheets. researchgate.net Weaker C-H···O interactions can also play a significant role in stabilizing the three-dimensional crystal lattice. researchgate.net
Table 2: Crystallographic Data for the Structurally Similar Methyl N-(4-nitrophenyl)carbamate
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈N₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4269 (11) |
| b (Å) | 8.1003 (12) |
| c (Å) | 8.5376 (12) |
| α (°) | 101.634 (2) |
| β (°) | 97.914 (2) |
| γ (°) | 116.660 (2) |
Source: Acta Crystallographica Section E, 2011, E67, o1494. researchgate.net Note: This data is for a related compound and is presented for illustrative purposes only.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental results are compared against the theoretical percentages calculated from the compound's proposed molecular formula. This comparison is crucial for confirming the elemental composition and purity of a newly synthesized substance.
For this compound, the molecular formula is C₁₀H₁₂N₂O₄. The theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. An experimental analysis yielding C, H, and N percentages within a narrow margin of the theoretical values (typically ±0.4%) provides strong evidence for the compound's empirical formula and supports its structural identification. researchgate.net
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition (Calculated) |
|---|---|---|---|
| Carbon | C | 12.011 | 53.57% |
| Hydrogen | H | 1.008 | 5.39% |
| Nitrogen | N | 14.007 | 12.49% |
| Oxygen | O | 15.999 | 28.54% |
| Total Molecular Weight | 224.21 g/mol |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)
Chromatographic techniques are indispensable tools in synthetic organic chemistry for both the qualitative monitoring of reaction progress and the quantitative assessment of product purity. For the compound this compound, Thin-Layer Chromatography (TLC) is a commonly employed method due to its simplicity, speed, and efficiency.
Reaction Monitoring
In the synthesis of this compound, TLC is frequently used to track the conversion of starting materials to the final product. This involves spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. By observing the disappearance of the starting material spots and the appearance of the product spot, the progression of the reaction can be effectively monitored until completion. Several sources indicate that a mobile phase consisting of 30% ethyl acetate (B1210297) in petroleum ether is effective for this purpose. Another commonly cited system for monitoring the reaction is a 1:1 mixture of ethyl acetate and hexane.
Purity Assessment
After the synthesis and purification of this compound, TLC is also utilized to assess its purity. A pure compound should ideally appear as a single spot on the TLC plate under various solvent systems. The presence of multiple spots would indicate the presence of impurities, such as unreacted starting materials or byproducts. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC analysis. For this compound, a specific Rf value has been reported, which can be used as a reference for its identification and purity verification.
The following table summarizes the reported TLC parameters for this compound.
| Technique | Mobile Phase (Eluent) | Stationary Phase | Retention Factor (Rf) | Application |
| TLC | 30% Ethyl Acetate in Petroleum Ether | Silica Gel | Not Specified | Reaction Monitoring |
| TLC | Ethyl Acetate/Hexane (1:1) | Silica Gel | 0.5 | Reaction Monitoring & Purity Assessment |
While TLC is a valuable and widely used technique, other chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can also be employed for a more quantitative and high-resolution analysis of this compound, though specific methodologies for this compound are not extensively detailed in publicly available literature. google.com
Computational Chemistry and Theoretical Modeling of Methyl 2 4 Nitrophenyl Ethyl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can accurately predict molecular geometries, energies, and the distribution of electrons.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting the geometry and energy of molecules like Methyl[2-(4-nitrophenyl)ethyl]carbamate. A common application of DFT is to perform a geometry optimization, which finds the lowest energy conformation of the molecule. For this, a functional, such as B3LYP, is often paired with a basis set, for instance, 6-31G(d,p), to provide a good balance between accuracy and computational cost.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the HOMO-LUMO gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes.
| Property | Value | Unit |
|---|---|---|
| Total Energy | -859.32 | Hartrees |
| HOMO Energy | -7.25 | eV |
| LUMO Energy | -2.18 | eV |
The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, based on the division of electron population among the atoms. While it has known limitations, it provides a useful qualitative picture of the charge distribution.
For this compound, a Mulliken charge analysis would likely reveal a significant polarization of charge. The oxygen and nitrogen atoms of the nitro and carbamate (B1207046) groups are expected to be electronegative, carrying partial negative charges. Conversely, the carbonyl carbon of the carbamate group and the nitrogen of the nitro group would exhibit partial positive charges, making them susceptible to nucleophilic attack. The aromatic ring would also show a complex charge distribution due to the electron-withdrawing nature of the nitro group.
Table 2: Representative Mulliken Charges for Key Atoms in this compound This table presents hypothetical data for illustrative purposes.
| Atom | Mulliken Charge (e) |
|---|---|
| O (carbonyl) | -0.58 |
| C (carbonyl) | +0.75 |
| N (carbamate) | -0.62 |
| N (nitro) | +0.95 |
Molecular Simulation Techniques
While quantum chemical calculations describe the static properties of a single molecule, molecular simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment, such as a protein receptor.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site.
In a hypothetical scenario, this compound could be docked into the active site of an enzyme, for example, acetylcholinesterase, a common target for carbamate-containing compounds. The docking simulation would predict the binding energy, which is an estimate of the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results could suggest whether the compound is likely to be an inhibitor of the enzyme.
Table 3: Hypothetical Molecular Docking Results of this compound with Acetylcholinesterase This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Binding Energy | -8.2 kcal/mol |
| Interacting Residues | TYR70, TRP84, SER122, HIS440 |
| Hydrogen Bonds | 1 (with SER122) |
Following molecular docking, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles in the system vary with time.
An MD simulation of the this compound-acetylcholinesterase complex could be run for several nanoseconds to assess the stability of the predicted binding pose. Key analyses of the simulation trajectory would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to check for stability, and the analysis of intermolecular interactions to see if the key binding interactions identified in docking are maintained over time. MD simulations can also reveal conformational changes in the protein upon ligand binding.
Table 4: Representative Parameters and Outcomes of an MD Simulation This table presents hypothetical data for illustrative purposes.
| Parameter | Description | Typical Value/Outcome |
|---|---|---|
| Simulation Time | Duration of the simulation. | 100 ns |
| Ligand RMSD | Stability of the ligand's position in the binding site. | Stable (< 2 Å) |
| Protein RMSD | Stability of the protein's overall structure. | Stable (< 3 Å) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of a molecule's properties) to the activity of the compounds.
To build a QSAR model for a series of analogues of this compound, a dataset of compounds with known activities (e.g., enzyme inhibition) would be required. For each compound, a set of molecular descriptors would be calculated, such as physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. Such a model can be invaluable for prioritizing the synthesis of new compounds with potentially improved activity.
Table 5: Hypothetical QSAR Model for a Series of Carbamate Derivatives This table presents hypothetical data for illustrative purposes.
| Model Equation | pIC50 = 0.85logP - 0.23HOMO_LUMO_gap + 1.24*Charge_on_N(nitro) + 2.5 |
|---|---|
| R² | 0.82 |
| Q² (cross-validation) | 0.75 |
| Descriptor | Description |
| logP | A measure of lipophilicity. |
| HOMO_LUMO_gap | The energy difference between the HOMO and LUMO. |
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry and theoretical modeling offer powerful tools to investigate the intricate details of reaction mechanisms and the origins of stereoselectivity at the molecular level. For carbamates, and specifically for derivatives like this compound, these studies can provide insights into transition states, reaction energy profiles, and the electronic factors governing reactivity. While specific theoretical studies focusing exclusively on this compound are not extensively documented in the reviewed literature, general principles and findings from computational studies on closely related nitrophenyl carbamates can be extrapolated to understand its likely behavior.
Theoretical investigations into the reaction mechanisms of carbamates often employ methods like Density Functional Theory (DFT) to model the energetic landscape of a reaction. emerginginvestigators.org These studies can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. For instance, in the context of carbamate hydrolysis, computational models can help distinguish between an elimination-addition mechanism (E1cB) involving an isocyanate intermediate and a direct nucleophilic acyl substitution (BAc2). researchgate.net
One area where theoretical studies have been applied to nitrophenyl carbamates is in understanding their hydrolysis, which is relevant to their use as protecting groups in organic synthesis. emerginginvestigators.org DFT calculations have been used to analyze the electronic properties of the carbamate functional group and to correlate these properties with reaction rates. emerginginvestigators.org For example, the partial charge on the carbonyl carbon is a key indicator of its electrophilicity and, consequently, its susceptibility to nucleophilic attack.
A computational analysis of 4-nitrophenyl benzylcarbamate, a structurally related compound, provides insight into the electronic factors at play. The Mulliken charge on the carbonyl carbon can be calculated to predict its reactivity. emerginginvestigators.org
Table 1: Calculated Mulliken Charge for Carbonyl Carbons in Carbamate and Carbonate Systems
| Compound | Functional Group | Calculated Mulliken Charge (QA) on Carbonyl Carbon |
|---|---|---|
| 4-Nitrophenyl Benzylcarbamate | Carbamate | 0.406 |
| 4-Nitrophenyl Benzylcarbonate | Carbonate | 0.516 |
Data sourced from DFT calculations aimed at understanding the hydrolysis of protecting groups. emerginginvestigators.org
The data in Table 1 illustrates that the carbonyl carbon in a carbamate is less electron-poor (less positive) than in a corresponding carbonate. emerginginvestigators.org This is attributed to the electron-donating character of the nitrogen atom compared to the oxygen atom. emerginginvestigators.org Theoretical models predict that a more positive Mulliken charge on the carbonyl carbon facilitates a more favorable nucleophilic addition, leading to a faster hydrolysis rate. emerginginvestigators.org This type of computational finding is crucial for understanding and predicting the stability and reactivity of carbamate-containing molecules like this compound in various chemical environments.
Regarding stereoselectivity, theoretical studies can be instrumental in understanding the preference for the formation of one stereoisomer over another. This is particularly relevant when the carbamate is formed from or reacts with chiral molecules. Computational modeling can be used to calculate the energies of different diastereomeric transition states, with the lower energy pathway corresponding to the major product. While specific computational studies on the stereoselectivity of reactions involving this compound were not found, the general approach involves modeling the interactions in the transition state that lead to stereochemical control. These interactions can include steric hindrance, hydrogen bonding, or other non-covalent interactions that differentiate the energy levels of competing reaction pathways.
Research Applications and Emerging Roles of Methyl 2 4 Nitrophenyl Ethyl Carbamate in Advanced Chemical Sciences
Role as a Synthetic Intermediate in Organic Synthesis
Methyl[2-(4-nitrophenyl)ethyl]carbamate, a distinct organic compound featuring a carbamate (B1207046) functional group, a nitroaromatic moiety, and an ethyl bridge, serves as a versatile synthetic intermediate in the field of organic chemistry. Its structural attributes render it a valuable precursor for the construction of more elaborate molecular frameworks and for the introduction of specific functionalities in multi-step synthetic sequences. The reactivity of the carbamate and the potential for modification of the nitro group provide chemists with a powerful tool for molecular design and synthesis.
Building Block for Complex Molecular Architectures and Pharmaceuticals
The utility of carbamate-containing molecules as foundational components in the synthesis of complex organic structures is well-established. nih.gov Compounds structurally related to this compound, such as N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, are recognized for their role as key intermediates in the production of a variety of organic compounds, including pharmaceuticals. lookchem.com The presence of the carbamate linkage in this compound provides a stable yet reactive handle for further chemical transformations.
The nitrophenyl group, in particular, offers a site for a range of chemical modifications. For instance, the nitro functionality can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation or diazotization, paving the way for the synthesis of diverse and complex molecular architectures. This strategic positioning of reactive sites makes this compound and its analogues valuable building blocks in the synthesis of novel therapeutic agents. lookchem.com
Application in Amine Protecting Group Chemistry
In the intricate processes of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. emerginginvestigators.org Amines, being nucleophilic, often require temporary protection to prevent unwanted side reactions. chemistryviews.org Carbamates are a widely employed class of protecting groups for amines due to their stability under various reaction conditions and the availability of mild deprotection methods. nih.gov
The para-nitrophenyl (B135317) group in carbamates, such as in the case of this compound, enhances the lability of the carbamate group under specific conditions. The electron-withdrawing nature of the nitro group makes the para-nitrophenoxide a good leaving group, facilitating the cleavage of the carbamate to regenerate the free amine. acs.org This property is particularly advantageous in syntheses where mild deprotection conditions are paramount to preserve the integrity of a sensitive substrate. emerginginvestigators.org The deprotection of such carbamates can often be monitored spectroscopically due to the release of the chromophoric 4-nitrophenol (B140041). emerginginvestigators.org
Utility in Peptide Chemistry and Peptidomimetic Design
The synthesis of peptides and peptidomimetics, which are crucial in drug discovery and biomedical research, relies heavily on the precise and controlled formation of amide bonds. amazonaws.com This necessitates the use of effective protecting groups for the amino and carboxyl functionalities of amino acids. The principles of amine protection using carbamates are directly applicable and of fundamental importance in peptide chemistry.
Carbamate derivatives, particularly those with activating groups like the para-nitrophenyl moiety, have been utilized in the synthesis of peptide-related structures. For instance, p-nitrophenyl carbamate derivatives have been employed as activated building blocks for the construction of urea-containing compounds, which can be considered as peptide bond isosteres in peptidomimetic design. nih.govresearchgate.net The design of peptidomimetics often involves replacing the traditional amide bond with other linkages, such as urea (B33335), to improve metabolic stability or receptor binding affinity. nih.gov The reactivity of the p-nitrophenyl ester in carbamates facilitates the reaction with amino groups to form these urea linkages, highlighting the potential utility of compounds like this compound in this specialized area of synthetic chemistry.
Contributions to Medicinal Chemistry Research
The structural motifs present in this compound have been subjects of significant interest in medicinal chemistry. The carbamate functionality is a key pharmacophore in a number of therapeutic agents, and the nitrophenyl group has been exploited in strategies for targeted drug delivery and enzyme inhibition studies.
Elucidation of Enzyme Inhibition Mechanisms (e.g., lipases, esterases, proteases, acetylcholinesterase, urease)
Carbamates are a well-known class of enzyme inhibitors, particularly for hydrolases such as lipases, esterases, and proteases. capes.gov.bracs.org Their inhibitory activity often stems from their ability to carbamoylate a catalytically important serine residue in the active site of these enzymes, forming a transiently stable covalent adduct that renders the enzyme inactive.
The study of carbamate inhibitors provides valuable insights into the catalytic mechanisms of these enzymes. For example, various carbamates have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. nih.govmdpi.comnih.gov The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com
Furthermore, p-nitrophenyl carbamates have been shown to be substrates and inhibitors for urease, a nickel-containing metalloenzyme. nih.gov The interaction of p-nitrophenyl carbamate with urease has been studied to understand the enzyme's kinetics and mechanism of action. nih.gov The release of p-nitrophenol upon hydrolysis can be conveniently monitored, making such compounds useful tools for enzymatic assays. nih.gov The inhibition of urease is of interest in both medicine, to combat infections by urease-producing bacteria, and in agriculture. nih.govresearchgate.net
The following table summarizes the inhibitory activities of various carbamates against different enzymes, illustrating the broad applicability of this class of compounds in enzyme inhibition studies.
| Enzyme | Inhibitor Class | Inhibition Mechanism | Significance |
| Lipases/Esterases | Carbamates | Carbamoylation of active site serine | Elucidation of catalytic mechanisms |
| Acetylcholinesterase | Carbamates | Reversible carbamoylation of active site serine | Therapeutic target for Alzheimer's disease |
| Urease | p-Nitrophenyl carbamates | Substrate/Inhibitor | Understanding enzyme kinetics and mechanism |
| Proteases (Serine) | p-Nitrophenyl carbamates | Active-site-specific reagents | Probing enzyme active sites |
Design and Investigation of Prodrug Strategies
Prodrugs are inactive precursors of therapeutic agents that are converted into their active form in the body. scholasticahq.com This approach is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and targeted delivery. The 4-nitrobenzyl group, a key structural feature related to the 2-(4-nitrophenyl)ethyl moiety in the title compound, is of significant interest in the design of bioreductive prodrugs. rsc.orgmdpi.com
The strategy revolves around the enzymatic reduction of the nitro group to a hydroxylamine (B1172632) or an amine under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors. mdpi.commdpi.com This reduction triggers a self-immolative fragmentation of the carbamate linker, leading to the release of a cytotoxic agent specifically at the tumor site. rsc.org This targeted release minimizes systemic toxicity and enhances the therapeutic index of the anticancer drug. nih.gov
The kinetics of the fragmentation of these nitrobenzyl carbamates can be modulated by introducing different substituents on the aromatic ring, allowing for the fine-tuning of the prodrug activation rate. rsc.org This approach, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) when a specific nitroreductase enzyme is delivered to the target cells, represents a promising strategy in cancer chemotherapy. nih.gov The structural similarity of the 2-(4-nitrophenyl)ethyl group to the 4-nitrobenzyl trigger suggests that this compound could serve as a valuable scaffold for the development of novel bioreductive prodrugs. researchgate.netacs.org
Studies on Neuroprotective Activity and Cellular Pathway Modulation
Scientific investigation into the direct neuroprotective activities of this compound is an area with limited publicly available data. However, the broader class of carbamate compounds has been a subject of interest in neuroscience research, primarily due to their role as cholinesterase inhibitors. The structural motif of a carbamate is central to its biological activity in this context.
While direct evidence for this compound is not prominent in the literature, the neuroprotective potential of structurally related compounds has been explored. For instance, studies on other classes of compounds containing moieties present in this compound have shown promise. Research on compounds like 4-methylcoumarins, which also feature a substituted phenyl ring, has demonstrated that specific substitutions can confer considerable neuroprotective effects against oxidative stress-induced neurodegeneration in cellular models. nih.gov These studies often evaluate the inhibition of intracellular reactive oxygen species (ROS) formation and cytotoxicity. nih.gov Such research into analogous structures suggests that the specific combination of the carbamate group and the nitrophenyl moiety in this compound could warrant future investigation to determine its potential for modulating cellular pathways involved in neurodegeneration.
Exploration of Antimicrobial Efficacy Against Pathogenic Strains
The antimicrobial potential of carbamate derivatives is a growing field of interest in the search for novel agents to combat pathogenic microorganisms. While specific studies focusing solely on the antimicrobial efficacy of this compound are not widely documented, research on analogous compounds provides a basis for its potential in this area.
Carbamates, as a chemical class, have been shown to possess antimicrobial properties. nih.gov Investigations into related structures, such as other carbamate esters, have revealed activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For example, studies on Ethyl N-(2-phenethyl) carbamate analogues have been conducted to evaluate their efficacy as biofilm inhibitors against MRSA. researchgate.net The antimicrobial action of such compounds is often attributed to their ability to interfere with essential bacterial processes. The presence of the nitroaromatic group in this compound is also significant, as various nitrophenyl compounds have been tested for antibacterial activity against human pathogenic strains. researchgate.net These findings suggest that a systematic evaluation of this compound against a panel of pathogenic bacteria and fungi could be a worthwhile endeavor.
| Compound Class | Observed Antimicrobial Activity | Potential Mechanism of Action |
| Carbamate Derivatives | Activity against Gram-positive bacteria, including MRSA. nih.govresearchgate.net | Inhibition of essential enzymes, disruption of cell membrane integrity. |
| Nitrophenyl Compounds | Efficacy against various human pathogenic strains. researchgate.net | Induction of oxidative stress, inhibition of nucleic acid synthesis. |
| Phenolic Compounds | Broad-spectrum antimicrobial activity against clinically relevant pathogens. mdpi.com | Alteration of microbial membrane solubility and function. mdpi.com |
Research on DNA Alkylating Agent Activity (based on structural analogs)
The potential for this compound to act as a DNA alkylating agent is primarily inferred from the known activities of its structural analogs and constituent chemical groups. Alkylating agents are reactive compounds that form covalent bonds with electron-rich atoms in biological molecules, most notably DNA. nih.gov This interaction can lead to cytotoxicity, which is a mechanism exploited in cancer chemotherapy. oncohemakey.com
While carbamates are not classic alkylating agents in the same vein as nitrogen mustards or nitrosoureas, their structure can be modified to incorporate alkylating functions. The key structural components of this compound that are relevant to this potential activity are the carbamate linkage and the nitrophenyl group. The nitro group, in particular, is known to be susceptible to metabolic reduction under hypoxic conditions, which can generate highly reactive intermediates capable of interacting with cellular macromolecules, including DNA. This mode of action is a known mechanism for some nitroaromatic anticancer drugs.
The general mechanism of DNA alkylation involves the transfer of an alkyl group to nucleophilic sites on DNA bases, such as the N7 position of guanine. oncohemakey.com This can result in DNA damage, including strand breaks or cross-linking, ultimately triggering apoptosis in rapidly dividing cells. nih.gov Although direct evidence for this compound is lacking, its structural similarity to compounds used in medicinal chemistry research suggests that its potential as a pro-drug that could be activated to an alkylating species is a plausible area for future research.
Applications in Agrochemical Research and Development
Investigations as Precursors for Herbicidal and Pesticidal Agents
This compound holds potential as an intermediate or precursor in the synthesis of new agrochemicals. The carbamate functional group is a well-established pharmacophore in a wide range of commercial pesticides, including insecticides, herbicides, and fungicides. who.int These compounds often exert their effects by inhibiting key enzymes, such as acetylcholinesterase (AChE) in insects. nih.gov
Structurally related compounds are utilized in the agrochemical sector. For instance, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate serves as a precursor in the synthesis of pesticides and other crop protection agents. lookchem.com The presence of the carbamate moiety in this compound makes it a valuable building block for creating more complex molecules with desired biological activities. The synthetic versatility of the carbamate group allows for a variety of chemical modifications to fine-tune the efficacy, selectivity, and environmental persistence of the final product. The nitrophenyl group can also be chemically modified, for example, through reduction of the nitro group to an amine, providing a handle for further derivatization to generate libraries of potential agrochemical candidates.
Structure-Activity Relationship Studies in Agrochemical Design
Structure-activity relationship (SAR) studies are fundamental to the design of effective and safe agrochemicals. For carbamate-based pesticides, SAR studies focus on how modifications to different parts of the molecule affect its biological activity. nih.gov The key structural features of this compound that can be systematically varied in SAR studies include:
The Carbamate Group: The nature of the substituents on the nitrogen atom and the oxygen atom of the carbamate are critical for activity. In this compound, this is a methyl group on the nitrogen.
The Alkyl Linker: The two-carbon ethyl chain connecting the carbamate to the phenyl ring can be altered in length or branching to influence properties like lipophilicity and binding to the target site.
The Aromatic Ring: The 4-nitrophenyl group is a key feature. The position and electronic nature of substituents on the phenyl ring dramatically influence the compound's potency and selectivity. The nitro group at the para-position is an electron-withdrawing group that can impact the reactivity of the entire molecule.
The goal of SAR studies in this context is to optimize the molecule's interaction with its biological target (e.g., AChE) while minimizing off-target effects and enhancing metabolic stability. nih.gov For example, modifications can be made to improve lipid solubility for better penetration of insect cuticles or plant tissues. nih.gov
| Molecular Fragment | Potential Modifications in SAR Studies | Impact on Agrochemical Properties |
| Methyl Carbamate | Substitution of the methyl group with other alkyl or aryl groups. | Alters binding affinity to target enzymes, modifies metabolic stability. |
| Ethyl Linker | Varying the chain length, introducing branching or unsaturation. | Influences lipophilicity, spatial orientation, and fit within the target's active site. |
| 4-Nitrophenyl Ring | Changing the substituent type (e.g., halo, alkyl, alkoxy) and position on the ring. | Modulates electronic properties, affects binding interactions, and alters susceptibility to metabolism. |
Utility in Analytical Chemistry Methodologies
The chemical structure of this compound lends itself to various applications in analytical chemistry. The presence of the 4-nitrophenyl group is particularly advantageous as it acts as a chromophore, a molecule that absorbs light in the ultraviolet-visible range.
This property is exploited in spectrophotometric analysis. The 4-nitrophenyl group in carbamates and carbonates can serve as a base-labile protecting group in organic synthesis. emerginginvestigators.org Upon cleavage under basic conditions, it releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum around 400-415 nm. emerginginvestigators.org This colorimetric change allows for the real-time monitoring of reaction kinetics or the quantification of deprotection using a UV-Vis spectrophotometer. emerginginvestigators.org
Furthermore, the compound can be used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for monitoring the progress of synthetic reactions involving this compound or for detecting its presence in complex mixtures. google.com Its well-defined structure and molecular weight also make it suitable for mass spectrometry analysis, aiding in the identification and characterization of related compounds and metabolites. The development of analytical methods for carbamates is also crucial for monitoring their levels in food and environmental samples. fda.gov
Development of Enzyme Activity Quantification Assays
This compound is a compound with potential applications in the development of enzyme activity quantification assays, particularly for enzymes that catalyze the hydrolysis of carbamate linkages, such as carboxylesterases and carbamatases. The utility of this and similar compounds in enzymatic assays is largely due to the presence of the 4-nitrophenyl group. emerginginvestigators.org Upon enzymatic cleavage of the carbamate bond, 4-nitrophenol is released. semanticscholar.org Under basic conditions, this product is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color and strong absorbance at approximately 400-413 nm. emerginginvestigators.orgsemanticscholar.orgnih.gov This colorimetric change allows for the real-time spectrophotometric monitoring of enzyme activity.
By analogy with other 4-nitrophenyl esters and carbamates used as colorimetric substrates, it is plausible that this compound could serve as a specific substrate to screen for and characterize novel carbamate-hydrolyzing enzymes. nih.govresearchgate.net The rate of 4-nitrophenol release would be directly proportional to the enzymatic activity. This approach offers a sensitive and continuous assay format suitable for high-throughput screening of enzyme libraries or for detailed kinetic studies of purified enzymes. megazyme.com
Table 1: Potential Application in Enzyme Assays
| Feature | Description | Reference |
| Principle | Enzymatic hydrolysis of the carbamate bond releases 4-nitrophenol. | semanticscholar.org |
| Detection | Spectrophotometric measurement of the resulting 4-nitrophenolate ion. | emerginginvestigators.orgnih.gov |
| Application | Quantification of carbamate-hydrolyzing enzyme activity. | nih.govresearchgate.net |
Enhancing Chromatographic Detection and Separation
The chemical structure of this compound makes it amenable to various chromatographic techniques for its detection and separation. The presence of the aromatic nitrophenyl group provides a strong chromophore, which facilitates highly sensitive detection using UV-Visible spectrophotometry, a common detector in High-Performance Liquid Chromatography (HPLC). google.com
While specific methods for this compound are not widely documented, general approaches for similar carbamates can be applied. For instance, reversed-phase HPLC would be a suitable method for its separation from complex mixtures. The separation would be based on the compound's hydrophobicity, and the mobile phase composition (e.g., acetonitrile-water or methanol-water mixtures) could be optimized for efficient resolution.
For the analysis of trace amounts of this compound, particularly in complex matrices like environmental or biological samples, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. nih.govresearchgate.net Due to the relatively low volatility of the compound, a derivatization step might be necessary to enhance its thermal stability and chromatographic performance. researchgate.net
Explorations in Polymer Chemistry and Materials Science
Precursors for Polyurethane Synthesis and Formulation
Organic carbamates are well-established precursors in the synthesis of polyurethanes. rsc.orggoogle.com Polyurethanes are typically formed through the reaction of diisocyanates with polyols. However, concerns over the toxicity of isocyanates have driven research into alternative, isocyanate-free synthetic routes. One such approach involves the use of carbamates as isocyanate precursors through thermal decomposition. utwente.nl
It is conceivable that this compound could serve as a precursor in the synthesis of specialized polyurethanes. The presence of the nitro group on the phenyl ring could be leveraged to introduce specific functionalities into the resulting polymer. For example, the nitro group could be chemically modified post-polymerization to introduce other functional groups, thereby altering the polymer's properties such as solubility, reactivity, or thermal stability. Furthermore, research on the synthesis of poly(urethane-imide)s from bis(nitroethyl)urethane oligomers suggests the feasibility of incorporating nitro-functionalized carbamates into polymer backbones. researchgate.net
Environmental Chemistry and Bioremediation Investigations
Studies on Carbamate Degradation and Persistence
The environmental fate of carbamates, many of which are used as pesticides, is a significant area of research. The primary mechanism for the breakdown of carbamates in the environment is through microbial degradation. bohrium.com The initial and key step in the degradation of many carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage. frontiersin.orgnih.gov
Following this general principle, the degradation of this compound in soil and water would be expected to initiate with the cleavage of the carbamate bond. This would result in the formation of 2-(4-nitrophenyl)ethanol, methylamine (B109427), and carbon dioxide. The persistence of this compound in the environment would depend on various factors, including the presence of suitable microbial populations capable of this initial hydrolysis, as well as soil type, pH, and temperature.
Discovery and Characterization of Carbamate-Degrading Enzymes
The search for and characterization of enzymes capable of degrading carbamates is crucial for developing effective bioremediation strategies. A number of microorganisms have been identified that produce enzymes, such as hydrolases and esterases, which can hydrolyze the carbamate bond. nih.govbohrium.com
Notably, some of these enzymes have been shown to be effective against carbamates containing a 4-nitrophenyl group. For example, esterases and proteases have been reported to hydrolyze 4-nitrophenyl N-methyl-carbamates. nih.gov This suggests that enzymes with similar catalytic activities would be capable of degrading this compound. The use of this compound as a substrate in enrichment cultures could be a strategy for isolating novel microorganisms with carbamate-degrading capabilities from contaminated environments.
Table 2: Summary of Research Applications
| Research Area | Application of this compound | Key Structural Feature |
| Enzymology | Substrate for colorimetric enzyme assays | 4-Nitrophenyl group |
| Analytical Chemistry | Analyte for chromatographic separation and detection | Aromatic nitrophenyl group |
| Polymer Chemistry | Precursor for functionalized polyurethane synthesis | Carbamate linkage, Nitro group |
| Environmental Science | Model compound for carbamate degradation studies | Carbamate linkage |
| Bioremediation | Substrate for discovery of carbamate-degrading enzymes | Carbamate linkage |
Q & A
Q. How do crystal packing and hydrogen bonding affect physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
